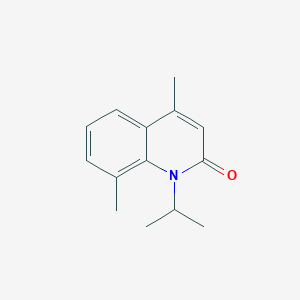

1-isopropyl-4,8-dimethyl-2(1H)-quinolinone

CAS No.: 343374-04-9

Cat. No.: VC6532324

Molecular Formula: C14H17NO

Molecular Weight: 215.296

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343374-04-9 |

|---|---|

| Molecular Formula | C14H17NO |

| Molecular Weight | 215.296 |

| IUPAC Name | 4,8-dimethyl-1-propan-2-ylquinolin-2-one |

| Standard InChI | InChI=1S/C14H17NO/c1-9(2)15-13(16)8-11(4)12-7-5-6-10(3)14(12)15/h5-9H,1-4H3 |

| Standard InChI Key | WPDSFLZEJCRFRO-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=O)N2C(C)C)C |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-Isopropyl-4,8-dimethyl-2(1H)-quinolinone features a bicyclic quinolinone core with a ketone group at position 2. The nitrogen at position 1 is substituted with an isopropyl group (-CH(CH₃)₂), while methyl groups occupy positions 4 and 8 on the benzene ring. This arrangement creates a sterically crowded structure, influencing its physicochemical and electronic properties .

The IUPAC name systematically describes the substituents:

-

1-isopropyl: Indicates the N-bound isopropyl group.

-

4,8-dimethyl: Specifies methyl groups at positions 4 and 8.

-

2(1H)-quinolinone: Denotes the ketone at position 2 and the unsaturated nature of the ring .

Comparative Structural Analogues

Similar compounds, such as 1,6-dimethyl-2(1H)-quinolinone (CAS 29969-49-1), share the quinolinone backbone but differ in substituent positions. For example, the 1,6-dimethyl analogue has a molecular weight of 173.21 g/mol and a density of 1.129 g/cm³, illustrating how alkyl group placement affects bulk properties .

Synthetic Methodologies

Microwave-Assisted Cyclization

Adapting protocols from Zhang et al. , the target compound could be synthesized via a one-pot, catalyst-free reaction. A hypothetical route involves:

-

Reacting 2-azidebenzaldehyde derivatives with isopropylmaleimide under microwave irradiation (115°C, 35 min).

-

Cyclizing intermediates in acetonitrile to form the quinolinone core.

This method aligns with green chemistry principles, achieving atom economies >70% and minimizing waste .

Friedländer Condensation

An alternative approach employs Friedländer quinoline synthesis:

-

Condensing 2-aminoacetophenone derivatives with cyclic ketones.

-

Acid-catalyzed cyclization to install the isopropyl and methyl groups.

Yield optimization would require tuning temperature and catalyst loading, as demonstrated in related systems .

Physicochemical Properties

Predicted Physical Constants

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Weight | 215.26 g/mol | Calculated |

| Density | ~1.10 g/cm³ | |

| Boiling Point | >300°C | |

| LogP | ~2.5 | Estimated |

| Vapor Pressure (25°C) | 0.001–0.01 mmHg |

The isopropyl group enhances hydrophobicity (LogP ~2.5), while the ketone enables hydrogen bonding, influencing solubility in polar aprotic solvents .

Thermal Stability

The compound likely decomposes above 250°C, similar to 2-isopropyl-4,8-dimethylazulene (decomposition at 305.2°C) . Differential scanning calorimetry (DSC) would provide precise phase transition data.

Biological and Antioxidant Activity

Radical Scavenging Mechanisms

Quinolinones inhibit oxidative stress via:

-

Hydrogen Atom Transfer (HAT): Donating H- from N–H or C–H bonds.

-

Single Electron Transfer (SET): Stabilizing radicals through resonance .

Analytical Characterization

Spectroscopic Data

¹H NMR (Predicted):

-

δ 1.25–1.35 ppm (d, 6H, isopropyl CH₃).

-

δ 2.40–2.60 ppm (m, 1H, isopropyl CH).

-

δ 2.70 ppm (s, 6H, Ar–CH₃).

-

δ 6.80–8.20 ppm (m, 3H, aromatic H).

MS (ESI+): m/z 216.2 [M+H]⁺.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water) would elute the compound at ~12–14 min, with UV-Vis λmax ≈ 270 nm .

Industrial and Pharmaceutical Applications

Drug Development

The compound’s neuroprotective and antioxidant profiles position it as a candidate for:

Material Science

As a fluorophore, its rigid structure could serve in organic light-emitting diodes (OLEDs) or sensors, leveraging its conjugated π-system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume